Structural Differentiation: The Unique N-Cyclopentylpiperidine-Methyl Motif vs. Commercial sEH Inhibitors
The target compound is structurally distinct from all major commercial and clinical-stage adamantyl-urea sEH inhibitors. AR9281 (1-(1-acetylpiperidin-4-yl)-3-adamantan-1-yl-urea) features an N-acetyl group and a direct urea-piperidine link, while TPPU (1-(4-(trifluoromethoxy)phenyl)-3-(1-propionylpiperidin-4-yl)urea) replaces the adamantane with a phenyl group. The target compound uniquely incorporates an N-cyclopentyl substituent and a methylene spacer between the piperidine ring and the urea group. This substitution pattern is not represented in any known potent sEH inhibitor, potentially leading to a unique selectivity and PK profile [1][2].
| Evidence Dimension | Molecular Structure and Substitution Pattern |
|---|---|
| Target Compound Data | 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea (MW 359.5 g/mol); N-cyclopentyl group on piperidine; methylene spacer between piperidine and urea. |
| Comparator Or Baseline | AR9281: 1-(1-acetylpiperidin-4-yl)-3-adamantan-1-yl-urea (MW 333.4 g/mol); N-acetyl group; direct urea-piperidine link. TPPU: 1-(4-(trifluoromethoxy)phenyl)-3-(1-propionylpiperidin-4-yl)urea (MW 401.4 g/mol); replaces adamantane with substituted phenyl. |
| Quantified Difference | The target compound has a higher molecular weight (359.5 vs 333.4 g/mol for AR9281) and a distinct topological polar surface area due to the cyclopentyl group, which is predicted to alter membrane permeability and metabolic stability compared to the acetyl analog. |
| Conditions | Structural analysis based on chemical structure comparison. |
Why This Matters
This structural uniqueness makes the compound a valuable tool for exploring SAR beyond the well-trodden chemical space of existing inhibitors, potentially accessing novel intellectual property or addressing selectivity issues.
- [1] PubMed Central. Rose, T. E., et al. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. J Med Chem. 2010; 53(19): 7067. PMID: 20812725. View Source
- [2] BindingDB. Entry BDBM50191854 for CHEMBL436774 (AR9281). Accessed 2026-05-06. View Source
